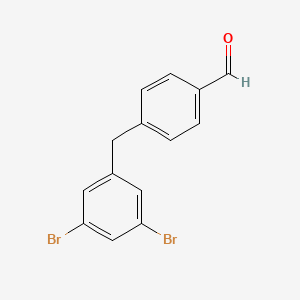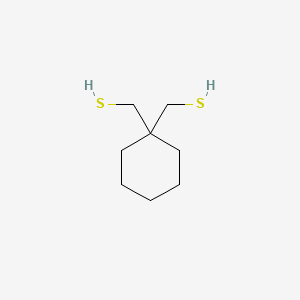
(Cyclohexane-1,1-diyl)dimethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohexane-1,1-diyl)dimethanethiol is an organic compound with the molecular formula C8H16S2. It is a derivative of cyclohexane, where two methanethiol groups are attached to the 1,1-positions of the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexane-1,1-diyl)dimethanethiol typically involves the reaction of cyclohexane-1,1-diyldimethanol with thiolating agents. One common method is the reaction of cyclohexane-1,1-diyldimethanol with thionyl chloride to form the corresponding dichloride, which is then treated with sodium hydrosulfide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclohexane-1,1-diyl)dimethanethiol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexane-1,1-diyldimethanol.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
(Cyclohexane-1,1-diyl)dimethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Cyclohexane-1,1-diyl)dimethanethiol involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds or other covalent modifications, affecting the function of proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,1-diyldimethanol: The alcohol counterpart of (Cyclohexane-1,1-diyl)dimethanethiol.
Cyclohexane-1,1-diyldimethylamine: An amine derivative with similar structural features.
Cyclohexane-1,1-diyldimethyl ether: An ether derivative with similar structural features.
Uniqueness
This compound is unique due to its thiol groups, which impart distinct reactivity compared to its alcohol, amine, and ether counterparts. This makes it particularly useful in applications requiring thiol-specific chemistry.
Propriétés
Numéro CAS |
56472-19-6 |
|---|---|
Formule moléculaire |
C8H16S2 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
[1-(sulfanylmethyl)cyclohexyl]methanethiol |
InChI |
InChI=1S/C8H16S2/c9-6-8(7-10)4-2-1-3-5-8/h9-10H,1-7H2 |
Clé InChI |
HRSPMOZFFLQNSB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CS)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


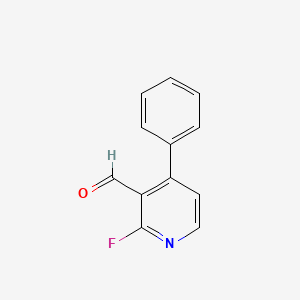
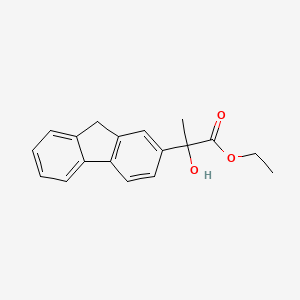
![N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({[bis(propan-2-yl)amino](methoxy)phosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide](/img/structure/B13886677.png)
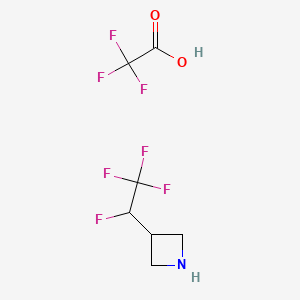
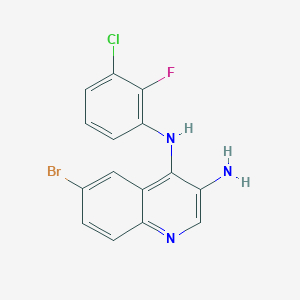
![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
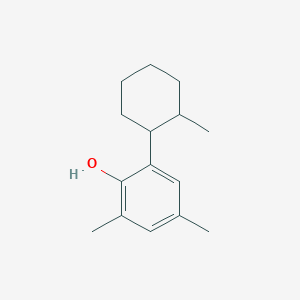
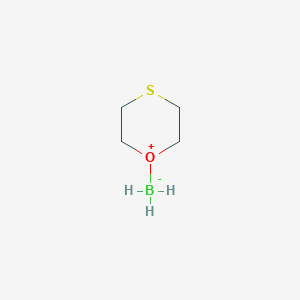
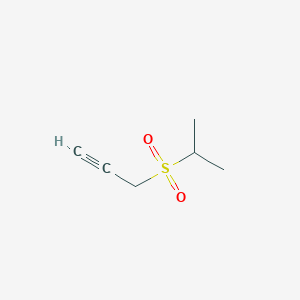
![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide](/img/structure/B13886742.png)
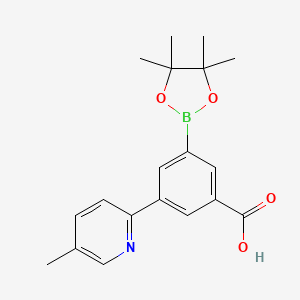
![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)
